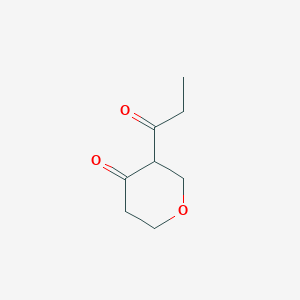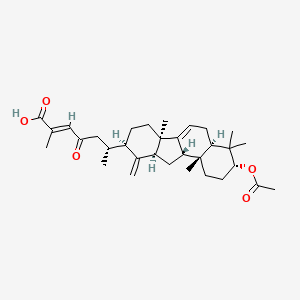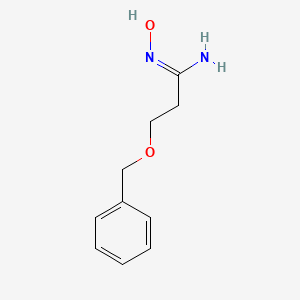
KadcoccinicacidC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccinicacidC is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound is part of a group of triterpene acids known for their complex structures and significant biological activities, including anti-HIV and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidC involves several key steps. One notable method includes the use of a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold . This step is followed by a copper-mediated conjugate addition and a gold(I)-catalyzed Conia-ene reaction to form the D-ring of the natural product .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions: KadcoccinicacidC undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
KadcoccinicacidC has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex triterpenoid structures and their synthesis.
Biology: It exhibits significant biological activities, including anti-HIV and cytotoxic properties.
Medicine: It has potential therapeutic applications due to its anti-HIV and cytotoxic effects.
Wirkmechanismus
The mechanism of action of KadcoccinicacidC involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the replication of the HIV virus . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with viral enzymes and host cell receptors .
Vergleich Mit ähnlichen Verbindungen
Kadcoccinic Acids A-J: These are other triterpene acids isolated from Kadsura coccinea.
Kadcotriones A-C: These triterpenoids also exhibit significant biological activities.
Uniqueness: KadcoccinicacidC is unique due to its rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system . This structure is distinct from other triterpenoids, making it a valuable compound for studying complex natural products and their biological activities .
Eigenschaften
Molekularformel |
C30H44O4 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(Z,6R)-2-methyl-6-[(2S,8R,11S,12S,15R,17S)-2,7,7,12-tetramethyl-16-methylidene-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,17]octadec-1(18)-en-15-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)34-26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1 |
InChI-Schlüssel |
ZMWGNOQGBYBGGS-HGIOFNIASA-N |
Isomerische SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)OC4(C)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(OC(=O)CCC4(C3=CC2C1=C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


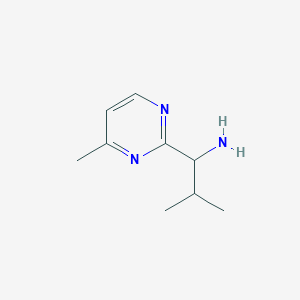

![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)

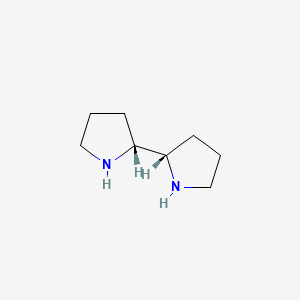
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
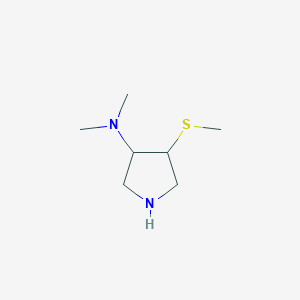

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
